molecular formula C14H23BrClNO3 B4446827 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride CAS No. 1158514-89-6

2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride

Cat. No. B4446827
CAS RN: 1158514-89-6
M. Wt: 368.69 g/mol
InChI Key: LPESQMIOGWBJFH-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BRL37344 and has been used as a beta-3 adrenergic receptor agonist.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride involves the activation of beta-3 adrenergic receptors. When these receptors are activated, they stimulate the breakdown of fat cells, which results in the release of fatty acids into the bloodstream. This can lead to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
In addition to its effects on beta-3 adrenergic receptors, 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase insulin sensitivity in adipocytes. It has also been shown to reduce inflammation in adipose tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride in lab experiments is its specificity for beta-3 adrenergic receptors. This allows researchers to study the effects of beta-3 adrenergic receptor activation in a more targeted manner. However, one limitation of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations and to take appropriate safety precautions.

Future Directions

There are several future directions for research involving 2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride. One area of interest is the potential use of this compound in the treatment of obesity and related metabolic disorders. Another area of interest is the study of the effects of beta-3 adrenergic receptor activation in different tissues and under different physiological conditions. Additionally, there is potential for the development of new compounds based on the structure of BRL37344 that may have improved efficacy and safety profiles.

Scientific Research Applications

2-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride has been used in scientific research for several purposes. One of the main applications of this compound is in the study of beta-3 adrenergic receptors. These receptors are found in several tissues, including adipose tissue, and are involved in the regulation of energy metabolism. BRL37344 has been shown to activate beta-3 adrenergic receptors, and this has led to its use in the study of these receptors.

properties

IUPAC Name

2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3.ClH/c1-5-19-13-10(8-16-14(2,3)9-17)6-11(15)7-12(13)18-4;/h6-7,16-17H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPESQMIOGWBJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)CNC(C)(C)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158514-89-6
Record name 1-Propanol, 2-[[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158514-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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